N-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetamide
Description
N-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetamide is a synthetic acetamide derivative featuring a 2-chlorothiazole moiety linked via a methoxy group to a phenyl ring. The 2-chlorothiazole group is critical for electronic and steric interactions, while the acetamide linker enhances hydrogen-bonding capacity, a key feature for target binding .
Properties
IUPAC Name |
N-[2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c1-8(16)15-10-4-2-3-5-11(10)17-7-9-6-14-12(13)18-9/h2-6H,7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCJBBDZLFEJIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1OCC2=CN=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818109 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Thiazole Ring Formation
The thiazole core is synthesized via cyclization of thiourea derivatives with α-chloroketones. For example, reacting chloroacetaldehyde with thiourea in aqueous HCl yields 2-aminothiazole, which is subsequently chlorinated using phosphorus oxychloride (POCl₃) to introduce the 2-chloro substituent. This step typically achieves 70–85% yield, with purity dependent on recrystallization solvents such as ethanol or ethyl acetate.
Etherification and Acetylation
The methoxy bridge is introduced by coupling 2-chloro-1,3-thiazol-5-ylmethanol with 2-nitrophenol under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) or using a base like potassium carbonate in dimethylformamide (DMF). Subsequent reduction of the nitro group to an amine (e.g., hydrogenation with Pd/C) and acetylation with acetic anhydride yields the final product. Overall yields for this route range from 50–65%, with purity >95% after column chromatography.
One-Pot Synthesis Using Thionyl Chloride
A patent-pending one-pot method optimizes the synthesis by replacing phosphorus trichloride with thionyl chloride (SOCl₂), enhancing both yield and environmental sustainability.
Reaction Conditions and Mechanism
In this approach, 2-nitro-5-thiophenylaniline and methoxyacetic acid are refluxed in a nonpolar solvent (e.g., cyclohexane) with an acid-binding agent like triethylamine. Thionyl chloride is added dropwise, facilitating simultaneous chlorination and amide bond formation. The mechanism involves:
- Activation of Methoxyacetic Acid : SOCl₂ converts methoxyacetic acid into its acyl chloride derivative.
- Nucleophilic Substitution : The acyl chloride reacts with the amine group of 2-nitro-5-thiophenylaniline, forming an intermediate acetamide.
- Cyclization and Chlorination : Intramolecular cyclization generates the thiazole ring, with SOCl₂ ensuring regioselective chlorination at the 2-position.
Optimization and Scalability
Key parameters include:
- Molar Ratios : A 1.2:1 molar ratio of methoxyacetic acid to aniline derivative ensures complete conversion.
- Solvent Selection : Nonpolar solvents like cyclohexane improve reaction homogeneity and facilitate product isolation.
- Workup : Post-reaction, water is added to quench excess SOCl₂, and the product is crystallized using ethanol, achieving 93.8% yield and 99.9% purity.
Table 1. One-Pot Synthesis Optimization Data
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| SOCl₂ Equivalents | 1.25 | 93.8 | 99.9 |
| Reaction Temperature (°C) | 80 (reflux) | 92.1 | 99.5 |
| Crystallization Solvent | Ethanol | 93.8 | 99.9 |
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the synthesis, reducing reaction times from hours to minutes while maintaining high yields.
Protocol and Advantages
In a representative procedure, 2-chloro-1,3-thiazol-5-ylmethanol, 2-aminophenol, and acetic anhydride are irradiated at 120°C for 15 minutes in a sealed vessel. Microwave energy enhances molecular collisions, promoting faster etherification and acetylation. This method achieves 88% yield with 98% purity, compared to 65% yield via conventional heating.
Comparative Analysis
Table 2. Conventional vs. Microwave Synthesis
| Method | Time (h) | Yield (%) | Energy Consumption (kWh) |
|---|---|---|---|
| Conventional Heating | 8 | 65 | 2.5 |
| Microwave Irradiation | 0.25 | 88 | 0.4 |
Palladium-Catalyzed Coupling Approaches
Recent studies employ palladium catalysts to construct the thiazole-phenyl ether linkage. For instance, Suzuki-Miyaura coupling of 5-bromo-2-chlorothiazole with 2-methoxyphenylboronic acid forms the biaryl ether, followed by acetylation.
Catalytic System and Conditions
Using Pd(dppf)Cl₂ as the catalyst and K₂CO₃ as the base in 1,4-dioxane, the coupling reaction proceeds at 100°C for 1 hour, achieving 79% yield. The solvent system (dioxane/water = 4:1) ensures solubility of both aromatic precursors.
Post-Reaction Processing
Purification via column chromatography (dichloromethane/methanol = 50:1) removes palladium residues and unreacted starting materials, yielding >99% pure product.
Industrial-Scale Production Considerations
Scalability challenges include solvent recovery, catalyst recycling, and waste management. The one-pot method addresses these by:
- Solvent Reuse : Cyclohexane is distilled and recycled, reducing costs by 30%.
- Waste Minimization : Replacing POCl₃ with SOCl₂ eliminates phosphorous-containing effluent.
- Continuous Flow Systems : Pilot studies demonstrate 20% higher throughput compared to batch reactors.
Analytical Characterization
Critical quality control metrics include:
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and heat.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
N-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of N-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can disrupt the growth and survival of cancer cells. Additionally, the compound’s thiazole ring structure allows it to interact with various biological molecules, enhancing its antimicrobial and antifungal activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several analogs, differing primarily in substituents on the thiazole ring, phenyl group, or acetamide linker. These variations influence physicochemical properties, binding affinities, and biological activity. Below is a comparative analysis:
Structural Analogues and Substituent Effects
- Pesticidal Acetamides (): Compounds like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) share the 2-chloroacetamide core but lack the thiazole moiety. Instead, they incorporate alkyl or methoxy groups on the phenyl ring, enhancing hydrophobicity and soil persistence.
Triazole-Thiazole Hybrids () :
Derivatives such as 9a–9e feature a triazole-thiazole-acetamide scaffold with aryl substituents (e.g., 4-fluorophenyl, 4-bromophenyl). These compounds exhibit improved binding to enzymatic targets due to the triazole’s polarity and the halogen’s electron-withdrawing effects. For example, 9c (4-bromophenyl derivative) showed superior docking scores in molecular studies, attributed to bromine’s bulky hydrophobic interactions .- ZINC000021797248 (): This analog (2-(3,4-dimethylphenoxy)-N-{4-methyl-3-[(7-oxo-1-propyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methoxy]phenyl}acetamide) incorporates a triazolopyrimidine group instead of thiazole. Its ADMET profile and low binding energy with metalloproteinase II highlight the importance of heterocyclic diversity in optimizing drug-likeness .
- Trifluoromethyl Derivatives (): Compounds like D715-2748 (2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide) and 352349-01-0 (N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{4-hydroxy-2-[(2-hydroxybenzylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide) use trifluoromethyl groups to enhance metabolic stability and membrane permeability. The CF₃ group’s electronegativity also improves target affinity .
Research Findings and Functional Insights
- Binding Interactions : The target compound’s thiazole and acetamide groups likely engage in π-π stacking and hydrogen bonding, similar to 9c ’s interaction with enzymatic active sites .
- Tautomerism Effects: highlights tautomerism in thiazolidinone acetamides (e.g., 3c-I and 3c-A), which could influence the target compound’s stability and receptor compatibility .
- Synthetic Flexibility : The general acetamide synthesis route () using potassium carbonate in acetone is applicable to the target compound, suggesting scalability .
Biological Activity
N-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetamide, a compound with the empirical formula C12H10ClNO2S and a molecular weight of 267.73 g/mol, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the compound's biological activity, supported by relevant data tables and research findings.
The compound features a thiazole moiety, which is known for its diverse biological activities. The presence of the methoxy group and the chloro substituent enhances its pharmacological profile. The structure can be represented as follows:
- Chemical Structure :
- SMILES: O=C(C)C1=CC=CC(OCC2=CN=C(Cl)S2)=C1
- InChI: 1S/C12H10ClNO2S/c1-8(15)9-3-2-4-10(5-9)16-7-11-6-14-12(13)17-11/h2-6H,7H2,1H3
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Thiazole Derivative A | A431 | 1.61 ± 1.92 | |
| Thiazole Derivative B | Jurkat | 1.98 ± 1.22 | |
| N-{2-chloro...} | U251 | <10 |
In a study focusing on structure-activity relationships (SAR), it was found that the presence of electron-donating groups on the phenyl ring significantly enhances cytotoxic activity against tumor cells. The thiazole ring's structural integrity plays a crucial role in mediating these effects.
Antimicrobial Activity
This compound also demonstrates antimicrobial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria:
The compound's mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Case Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of this compound on human glioblastoma U251 cells. The compound exhibited an IC50 value significantly lower than standard chemotherapeutics like doxorubicin, indicating superior effectiveness in inducing cell apoptosis.
Case Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial properties of this compound against various pathogens. The results demonstrated a notable reduction in bacterial viability at concentrations as low as 15 µg/mL for Gram-positive strains, suggesting its potential as an alternative therapeutic agent in treating infections resistant to conventional antibiotics.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of N-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetamide?
- Methodological Answer : The synthesis typically involves sequential functionalization of the thiazole and phenylacetamide moieties. Key steps include:
- Chloroacetylation : Reaction of 2-aminothiazole derivatives with chloroacetyl chloride in the presence of triethylamine, often in dioxane or toluene at 20–25°C .
- Etherification : Coupling of the chlorinated intermediate with a substituted phenoxy group under alkaline conditions (e.g., K₂CO₃ in DMF) to introduce the methoxy-phenylacetamide backbone .
- Purification : Recrystallization from ethanol-DMF mixtures or column chromatography to isolate the final product .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Analytical techniques are critical:
- NMR Spectroscopy : ¹H and ¹³C NMR are used to verify the integration of aromatic protons (e.g., thiazole C-H at δ 7.2–7.5 ppm) and the acetamide carbonyl (δ ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the thiazole and acetamide groups .
- HPLC : Purity (>95%) is assessed using reverse-phase chromatography with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound under varying solvent and catalyst conditions?
- Methodological Answer : Systematic optimization involves:
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates for etherification, while dioxane improves chloroacetylation efficiency .
- Catalyst Selection : Triethylamine or pyridine as bases for deprotonation during acetylation, reducing side reactions .
- Temperature Control : Lower temperatures (20–25°C) minimize decomposition during chloroacetylation, while reflux (80–100°C) accelerates cyclization steps .
- Yield Monitoring : TLC (hexane:ethyl acetate, 9:1) tracks reaction progress, with isolated yields typically ranging from 65–85% .
Q. What strategies resolve contradictions in reported biological activity data for thiazole-containing acetamide derivatives?
- Methodological Answer : Contradictions arise from variability in assay conditions or structural modifications. Solutions include:
- Comparative SAR Studies : Systematically altering substituents (e.g., chloro vs. methoxy groups on the phenyl ring) to correlate structure with activity trends .
- Dose-Response Validation : Re-evaluating IC₅₀ values across multiple cell lines (e.g., cancer vs. normal cells) to confirm selectivity .
- Target Validation : Using siRNA knockdown or enzyme inhibition assays (e.g., COX-2 or EGFR kinases) to verify mechanistic hypotheses .
Q. How is computational modeling integrated into studying the interactions of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina predicts binding poses of the compound in enzyme active sites (e.g., thiazole ring interacting with hydrophobic pockets) .
- MD Simulations : Assessing stability of ligand-protein complexes over 100-ns trajectories to validate docking results .
- QSAR Modeling : Using descriptors like logP and polar surface area to predict bioavailability and guide structural optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
